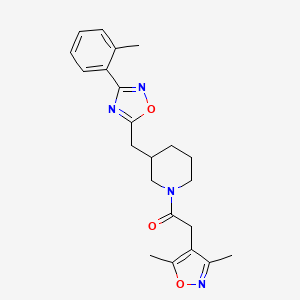
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a combination of isoxazole and oxadiazole rings along with a piperidine moiety. These structural components contribute to its diverse biological properties. The isoxazole ring is known for its role in various pharmacological activities, while the oxadiazole structure has been linked to anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Compounds containing oxadiazole rings have been reported to exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown promising results against various bacterial and fungal strains. Studies indicate that modifications in the structure can enhance antimicrobial efficacy through increased lipophilicity and improved interaction with microbial membranes.
Anticancer Potential
Research has indicated that oxadiazole derivatives possess anticancer properties by inhibiting key signaling pathways involved in tumor growth. In vitro studies on similar compounds have demonstrated cytotoxic effects against several cancer cell lines, suggesting that the compound may also exhibit potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:
- Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
- Cell Signaling Modulation : The compound may modulate pathways associated with cell survival and apoptosis, contributing to its anticancer effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of oxadiazole derivatives against various pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Moderate antibacterial | |
| Compound B | Strong antifungal | |
| Compound C | Cytotoxic against cancer cells |
Study 2: Anticancer Activity
In vitro studies on related compounds demonstrated their effectiveness in inducing apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism was linked to the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the functional groups attached to the isoxazole and oxadiazole rings significantly influence biological activity. For example:
- Alkyl Substituents : Increasing the size of alkyl groups on the isoxazole ring enhances lipophilicity and improves membrane penetration.
- Aromatic Substituents : The presence of aromatic groups increases interaction with protein targets, potentially enhancing inhibitory effects on enzymes.
属性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-14-7-4-5-9-18(14)22-23-20(29-25-22)11-17-8-6-10-26(13-17)21(27)12-19-15(2)24-28-16(19)3/h4-5,7,9,17H,6,8,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSBXQGJGZNLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=C(ON=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














